L-Alanine amide acetate
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Overview
Description
L-Alanine amide acetate is a compound with the molecular formula C5H12N2O31. It is an organic cation and an ammonium ion derivative1. It is a conjugate acid of L-alaninamide1. The molecular weight of L-Alanine amide acetate is 148.1 g/mol2.
Synthesis Analysis
L-Alanine is biosynthesized using fermentation methods or catalyzed from L-aspartic acid by aspartate β-decarboxylase3. A method for amide synthesis that enables the direct carbamoylation of (hetero)aryl bromides has been reported4. This radical cross-coupling approach is based on the combination of nickel and photoredox catalysis4.
Molecular Structure Analysis
The molecular structure of L-Alanine amide acetate is characterized by a narrow entry channel to the active site5. An active site loop closes in upon binding of substrate-mimicking molecules5. Despite superficial differences, alanine aminotransferases of diverse phylogenetic origins share a universal reaction mechanism5.
Chemical Reactions Analysis
L-Alanine amide acetate is involved in sugar and acid metabolism, increases immunity, and provides energy for muscle tissue, brain, and the central nervous system6. It is also involved in the Alanine-Glucose cycle, a form of energy production that plays a major role in maintaining the body’s blood sugar balance6.
Physical And Chemical Properties Analysis
L-Alanine amide acetate is a white crystalline powder2. Its molecular weight is 148.1 g/mol2. The compound is an organic cation and an ammonium ion derivative1.
Scientific Research Applications
Enzymatic Activity and Applications
Alanine dehydrogenase (AlaDH) is crucial in microorganism metabolism, catalyzing the reversible conversion of L-alanine to pyruvate. This process is integral for energy generation through the tricarboxylic acid cycle and for the synthesis of various biomolecules. The oxidative deamination and reductive amination reactions facilitated by AlaDH have significant implications in pharmaceutical, environmental, and food industries. The characteristics and applications of AlaDH from a broad spectrum of microorganisms are thoroughly reviewed in the literature (Dave & Kadeppagari, 2019).
Role in Amino Acid Metabolism and Exercise Performance
L-Alanine plays a vital role in the formation of β-alanine, a non-proteinogenic amino acid. β-alanine is part of pantothenate (vitamin B5) and is crucial in forming Coenzyme A and acyl carrier protein, which are essential for various metabolic processes in all organisms, including plants. In plants, β-alanine is a stress response molecule, aiding in protection against environmental stressors and participating in essential metabolic pathways (Parthasarathy, Savka, & Hudson, 2019).
β-alanine, when combined with histidine, forms the dipeptide carnosine in skeletal muscle, which acts as an intracellular buffer and plays a significant role in muscle pH regulation. This has implications for exercise performance, as β-alanine supplementation can increase muscle carnosine content and enhance physical performance during high-intensity exercise. The optimal dosages of β-alanine for different demographic groups and the potential side effects are areas of ongoing research (Caruso et al., 2012).
Potential in Therapy and Nutritional Enhancement
L-Alanine and its derivatives are also explored in therapeutic contexts and as nutritional enhancers. For instance, lactoferricin, a derivative formed through acidic pepsin hydrolysis, exhibits multifunctional bioactivities including nutritional enhancement, antimicrobial, anticancer, antiviral, antiparasitic, and anti-inflammatory activities. The optimization of lactoferricin through various modifications and its potential as a biological agent with multiple functions is an active area of research (Hao et al., 2018).
Safety And Hazards
When handling L-Alanine amide acetate, it is recommended to wear personal protective equipment, ensure adequate ventilation, and avoid contact with skin, eyes, or clothing78. Ingestion and inhalation should be avoided, and dust formation should be prevented78.
Future Directions
Research into L-Alanine amide acetate and similar compounds is ongoing. For example, an LNA-amide modification has been developed that enhances the cell uptake and activity of phosphorothioate exon-skipping oligonucleotides9. This highlights the therapeutic potential of this technology9.
properties
IUPAC Name |
acetic acid;(2S)-2-aminopropanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8N2O.C2H4O2/c1-2(4)3(5)6;1-2(3)4/h2H,4H2,1H3,(H2,5,6);1H3,(H,3,4)/t2-;/m0./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIFLYZJMEVTVFL-DKWTVANSSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N)N.CC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N)N.CC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
L-Alanine amide acetate |
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